Desmethylsildenafil is the primary active metabolite of sildenafil citrate, a drug best known for its use in treating erectile dysfunction. [] While sildenafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), desmethylsildenafil also exhibits significant inhibitory activity against this enzyme. [] This characteristic renders desmethylsildenafil a crucial subject of study in pharmacokinetic investigations, particularly concerning its formation and potential contribution to sildenafil's overall therapeutic effects. [] Although desmethylsildenafil shares similarities with sildenafil in terms of its pharmacological target, research suggests it possesses approximately 50% of the potency of sildenafil in inhibiting PDE5. []
N-Desmethyl Sildenafil is classified under the category of phosphodiesterase type 5 inhibitors. It is derived from Sildenafil through metabolic processes, specifically via N-demethylation. This compound exhibits approximately 50% of the phosphodiesterase type 5 inhibitory activity compared to its parent compound, making it an important player in the pharmacokinetics of Sildenafil .
The synthesis of N-Desmethyl Sildenafil occurs primarily through the metabolic conversion of Sildenafil in the liver, predominantly mediated by cytochrome P450 enzymes. The detailed metabolic pathway involves:
N-Desmethyl Sildenafil has a molecular formula of C22H30N6O4S and a molecular weight of approximately 446.58 g/mol. Its structure features:
N-Desmethyl Sildenafil participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism through which N-Desmethyl Sildenafil exerts its effects involves:
N-Desmethyl Sildenafil exhibits several notable physical and chemical properties:
N-Desmethyl Sildenafil has several scientific applications:
The understanding of N-Desmethyl Sildenafil’s pharmacokinetics enhances therapeutic strategies for erectile dysfunction treatments and informs potential drug-drug interactions due to its shared metabolic pathways with other medications .
Molecular formula: N-Desmethyl Sildenafil is defined by the chemical formula C₂₁H₂₈N₆O₄S, with a molecular weight of 460.55 g/mol [2] [6] [9]. Its structure retains the heterocyclic pyrazolopyrimidinone core and ethoxy-phenylsulfonamide pharmacophore of the parent drug Sildenafil but lacks the methyl group on the piperazine nitrogen. This structural modification arises from metabolic N-demethylation, a key biotransformation pathway [2] [8].
IUPAC name: The systematic name is 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [5] [6]. This nomenclature precisely reflects the connectivity of its three-ring system:
Structural identifiers:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₈N₆O₄S | [2] [6] |
Molecular Weight | 460.55 g/mol | [6] [9] |
CAS Registry Number | 139755-82-1 | [6] [7] |
IUPAC Name | 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [5] [6] |
N-Desmethyl Sildenafil exists as a white to off-white crystalline solid with a melting point of 158–160°C [7]. Its solubility profile is pH-dependent and aligns with its classification as a BCS Class II-like compound (low solubility, high permeability):
The compound exhibits ionization characteristics with predicted pKa values of 6.78 (piperazine tertiary nitrogen, protonation) and 10.05 (pyrimidinone N-H, deprotonation), facilitating salt formation under acidic conditions [5] [7]. Its lipophilicity is evidenced by a calculated logP (partition coefficient) of 1.51–1.87, contributing to membrane permeability [5] [9]. The density is estimated at 1.44 ± 0.1 g/cm³, and it is sensitive to moisture and light, requiring storage under desiccated conditions at 2–8°C [7].
Property | Value | Conditions/Notes | Source |
---|---|---|---|
Physical State | White to off-white crystalline solid | [4] [7] | |
Melting Point | 158–160°C | [7] | |
Solubility in Water | Insoluble | Distilled water | [2] [7] |
Solubility in DMSO | 250 mg/mL (542.83 mM) | Hygroscopic | [4] |
Solubility in DMF | 5 mg/mL | [7] | |
Solubility in Ethanol | 5.2 ± 1.2 mg/mL | Pure ethanol | [2] |
pKa | 6.78, 10.05 (predicted) | Tertiary nitrogen, Pyrimidinone N-H | [5] [7] |
logP | 1.51–1.87 | Calculated | [5] [9] |
Density | 1.44 ± 0.1 g/cm³ (predicted) | [7] | |
Storage | 2–8°C, desiccated, protected from light | Moisture and light sensitive | [7] |
Structurally, N-Desmethyl Sildenafil differs from Sildenafil solely at the piperazine moiety: Sildenafil contains an N-methylpiperazine group, whereas its metabolite features an unsubstituted piperazine ring due to oxidative demethylation [2] [8]. This single alteration reduces the molecular weight by 14 Da (Sildenafil base: 474.58 g/mol vs. N-Desmethyl: 460.55 g/mol) [6] [9].
Electronic and steric effects:
Bioactivity correlation:
Property | Sildenafil | N-Desmethyl Sildenafil | Biological Implication |
---|---|---|---|
Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₁H₂₈N₆O₄S | Molecular weight difference: 14 Da |
Piperazine Substitution | N-Methylpiperazine | Unsubstituted piperazine | Increased polarity in metabolite |
PDE5 IC₅₀ (Relative) | 100% | ~50% | Reduced in vitro potency of metabolite |
Systemic Exposure (AUC) | Reference | ~55% of parent AUC | Major contributor to overall pharmacodynamics |
Terminal Half-Life (t₁/₂) | 3.7 h (human) | 4 h | Prolonged presence in circulation |
Primary Metabolic Route | CYP3A4-mediated N-demethylation | Further oxidation or conjugation | Shorter metabolic half-life for parent |
Metabolic Synthesis
The primary route to N-Desmethyl Sildenafil is hepatic biotransformation of Sildenafil, predominantly catalyzed by cytochrome P450 isoforms CYP3A4 and CYP3A5, with minor contributions from CYP3A7 [4] [8]. This oxidative N-demethylation occurs efficiently across species (mouse, rat, rabbit, dog, human), forming the metabolite as a major circulating species [8].
Laboratory Synthesis
Chemical synthesis avoids enzymatic variability. Key approaches include:1. Direct N-Demethylation of Sildenafil:- Reagents: Strong N-demethylating agents like chloroformates or α-chloroethyl chloroformate, followed by hydrolysis.- Challenges: Potential over-dealkylation or piperazine ring degradation [2].2. De Novo Synthesis:- Route A: Condensation of 2-ethoxy-5-(piperazinylsulfonyl)benzoyl chloride with the pre-formed 4-aminopyrazole derivative, followed by cyclization using potassium tert-butoxide (t-BuOK) in tert-butanol [2].- Route B: Coupling of sulfonamide intermediate (from 5-(chlorosulfonyl)-2-ethoxybenzoic acid and piperazine) with the pyrazole carboxylic acid using N,N′-carbonyldiimidazole (CDI) in ethyl acetate, yielding N-Desmethyl Sildenafil with ~75% efficiency [2]. This route aligns with green chemistry principles by avoiding tin chloride and thionyl chloride.
Byproducts and Impurities
Synthesis and metabolism generate characteristic impurities:
Analytical Characterization
Robust methods ensure purity (>99% for reference standards [6] [7]):
Synthetic Route | Key Reagents/Conditions | Yield | Major Byproducts/Impurities | Analysis Method |
---|---|---|---|---|
Metabolic (CYP3A4/5) | Hepatic microsomes, NADPH | Not quantified | UK-121,509, Hydroxylated derivatives | LC-MS/MS |
Chemical Demethylation | α-Chloroethyl chloroformate, hydrolysis | Moderate | Didesmethyl, Ring-degraded products | HPLC-UV |
De Novo (CDI route) | CDI, Ethyl acetate, t-BuOK | ~75% | Unreacted sulfonamide, CDI adducts | NMR, LC-MS |
De Novo (Acyl chloride route) | Acyl chloride, Aminopyrazole, t-BuOK | 60–70% | Isomerized pyrazoles, Chlorosulfonyl intermediates | HPLC-UV, TLC |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7